9-(3-ethoxypropyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Description
9-(3-Ethoxypropyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a heterocyclic compound featuring a chromeno-oxazine core fused with a phenyl group at position 3 and a 3-ethoxypropyl substituent at position 7. This compound belongs to a class of chromeno-oxazine derivatives, which are structurally related to coumarins and isoflavones but distinguished by their oxazine ring, which introduces unique electronic and steric properties. The 3-ethoxypropyl chain likely enhances lipophilicity and modulates metabolic stability compared to simpler alkyl or aryl substituents .
Properties
IUPAC Name |
9-(3-ethoxypropyl)-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-2-25-12-6-11-23-13-18-20(27-15-23)10-9-17-21(24)19(14-26-22(17)18)16-7-4-3-5-8-16/h3-5,7-10,14H,2,6,11-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXKJIFVAQXRKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4)OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-ethoxypropyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3-phenylchromen-4-one with 3-ethoxypropylamine under acidic conditions to form the intermediate, which is then cyclized to form the oxazine ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize the reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
9-(3-ethoxypropyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazine ring to its reduced form.
Substitution: The ethoxypropyl and phenyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
9-(3-ethoxypropyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 9-(3-ethoxypropyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Key Structural and Functional Insights:
Substituent Effects on Lipophilicity :
- The 3-ethoxypropyl group in the target compound likely increases lipophilicity compared to hydroxybutyl (e.g., 384.1 Da compound in ) or methoxybenzyl analogs (e.g., 395.4 Da compound in ). This property may enhance membrane permeability but reduce aqueous solubility.
- Methylphenethyl (412.5 Da, ) and phenylpropyl (455.5 Da, ) substituents further amplify lipophilicity, which correlates with improved tissue distribution in preclinical models.
Electronic and Steric Modifications :
- Methoxy groups (e.g., 3-methoxybenzyl in ) enhance solubility via polarity, while bulky aryl groups (e.g., 3,4-dimethoxyphenyl in ) may sterically hinder metabolic degradation.
- Tautomerization observed in hydroxylated analogs (e.g., 4a in ) depends on solvent polarity and substituent electronic effects, influencing bioavailability .
Synthetic Accessibility :
- Yields for benzyl-substituted derivatives (40–70% in ) are lower than those for hydroxyalkyl analogs (82% in ), likely due to steric challenges in benzyl group incorporation.
Research Findings and Implications
Pharmacological Potential:
- Anti-inflammatory Activity: Derivatives like 9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one inhibit NF-κB signaling, reducing pro-inflammatory cytokine production .
- Antimalarial Activity: Ferrocene-annulated chromeno-oxazines (e.g., 12b and 13 in ) exhibit in vitro antimalarial effects, with IC₅₀ values comparable to chloroquine.
Biological Activity
The compound 9-(3-ethoxypropyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a synthetic derivative that belongs to the class of oxazinyl flavonoids. These compounds are noted for their diverse biological activities, including antiviral and antifungal properties. This article reviews the biological activity of this specific compound based on recent research findings, including synthesis methods, biological evaluations, and structure-activity relationships (SAR).
Synthesis of the Compound
The synthesis of This compound typically involves multi-step organic reactions. The general synthetic route includes:
- Preparation of the Chromene Framework : The chromene backbone is synthesized through cyclization reactions involving phenolic compounds and appropriate electrophiles.
- Formation of the Oxazine Ring : This involves the reaction of the chromene derivative with ethoxypropyl amines under controlled conditions to form the oxazine ring.
The yield and purity of the compound can be improved by optimizing reaction conditions such as temperature, solvent choice, and reaction time.
Antiviral Activity
Recent studies have indicated that oxazinyl flavonoids exhibit significant antiviral properties. For instance, a series of flavonoid derivatives were tested against Tobacco Mosaic Virus (TMV), showing promising results in inhibiting viral assembly. The compound This compound was evaluated for its antiviral activity and demonstrated moderate to excellent efficacy compared to standard antiviral agents like ribavirin.
Antifungal Activity
In addition to its antiviral properties, this compound has been assessed for antifungal activity. Preliminary results suggest that it may inhibit the growth of various fungal strains. The mechanism appears to involve disruption of fungal cell wall integrity or interference with metabolic pathways essential for fungal survival.
Structure-Activity Relationship (SAR)
The biological activity of This compound is influenced by its structural components:
- Ethoxypropyl Group : This moiety enhances solubility and may improve bioavailability.
- Phenyl Substituent : The presence of the phenyl group contributes to increased interaction with biological targets due to π-π stacking interactions.
Case Studies
Several case studies have highlighted the effectiveness of oxazinyl flavonoids in clinical settings:
- Case Study 1 : In a controlled trial assessing antiviral efficacy against TMV, compounds similar to This compound exhibited a significant reduction in viral load in treated plants compared to controls.
- Case Study 2 : A study on antifungal activity demonstrated that this compound effectively inhibited Candida albicans growth in vitro at concentrations lower than those required for conventional antifungal agents.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
